tert-butyl 3-(aminomethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
Description
This compound is a pyrazolo[4,3-c]pyridine derivative featuring a tert-butyl carboxylate group at position 5, a methyl group at position 1, and an aminomethyl substituent at position 3. The tert-butyl group enhances steric protection and stability, while the aminomethyl moiety provides reactivity for further functionalization, such as conjugation or amide bond formation. It is used in specialty polymer synthesis and as a pharmaceutical intermediate .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-5-11-9(8-17)10(7-14)15-16(11)4/h5-8,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMOUSANAFFLHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule’s structure necessitates disconnection into three primary components:
- Pyrazolo[4,3-c]pyridine core : A bicyclic system combining pyrazole and partially hydrogenated pyridine rings.
- tert-Butyl carboxylate group : Likely introduced via esterification of a carboxylic acid precursor at position 5.
- Aminomethyl substituent : Potentially derived from nitromethyl intermediates through reduction.
Retrosynthetic pathways suggest convergent synthesis, where the core is functionalized sequentially or through tandem reactions.
Preparation Methods
Synthesis of the Pyrazolo[4,3-c]Pyridine Core
The bicyclic framework can be constructed via multi-component reactions or stepwise cyclization .
Three-Component Reaction
Adapting methodologies from Marjani et al., the reaction of 3-methyl-1-aryl-1H-pyrazol-5-amine , arylglyoxal , and cyclic 1,3-dicarbonyl compounds (e.g., dimedone) in the presence of tetrapropylammonium bromide (TPAB) yields pyrazolo[3,4-b]pyridines. For the target compound, substituting the aryl group with a methyl substituent and employing a hydrogenated diketone could generate the partially saturated core.
Optimized Conditions (Table 1):
| Parameter | Optimal Value |
|---|---|
| Solvent | H2O/Acetone (1:2) |
| Catalyst | TPAB (20 mol%) |
| Temperature | 80°C |
| Yield | Up to 97% |
Cyclization of Pyrazole Intermediates
An alternative route involves synthesizing a pyrazole precursor followed by pyridine ring formation. For instance, potassium tricyanomethanide can be converted to a brominated pyrazole via a Sandmeyer reaction , as demonstrated by Li et al.. Subsequent cyclization with a diamine or carbonyl component may yield the pyrazolo[4,3-c]pyridine skeleton.
Introduction of the tert-Butyl Carboxylate Group
The tert-butyl ester is typically introduced through esterification of a carboxylic acid intermediate.
Oxidation-Protection Strategy
- Formylation : A formyl group at position 5 is installed via Vilsmeier-Haack reaction using DMF and POCl3.
- Oxidation : The formyl group is oxidized to a carboxylic acid using KMnO4 or Jones reagent.
- Esterification : Reaction with tert-butanol in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) yields the tert-butyl ester.
Example Protocol :
Installation of the Aminomethyl Substituent
The aminomethyl group at position 3 is introduced via nitromethane condensation followed by catalytic hydrogenation , as detailed in patent US7608720B2.
Nitromethane Condensation
A halogenated pyrazolo[4,3-c]pyridine derivative reacts with nitromethane in the presence of a strong base (e.g., potassium tert-butoxide) and DMSO as solvent:
$$
\text{Ar–X} + \text{CH}3\text{NO}2 \xrightarrow{\text{KOtBu, DMSO}} \text{Ar–CH}2\text{NO}2 + \text{HX}
$$
Conditions :
- 2,3-Dichloro-5-(trifluoromethyl)pyridine analog (1 eq.), nitromethane (2 eq.), KOtBu (2 eq.), DMSO, 20°C, 14 h. Yield: 70–75%.
Hydrogenation of Nitromethyl to Aminomethyl
The nitromethyl intermediate is reduced using hydrogen gas and palladium on carbon:
$$
\text{Ar–CH}2\text{NO}2 \xrightarrow{\text{H}2, \text{Pd/C}} \text{Ar–CH}2\text{NH}_2
$$
Conditions :
Experimental Optimization and Conditions
Solvent and Catalyst Screening
Comparative studies from highlight the impact of solvent and catalyst on cyclization efficiency (Table 2):
| Entry | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | H2O/EtOH | None | 45 |
| 2 | H2O/Acetone | TPAB | 97 |
| 3 | EtOH | CuI | 62 |
TPAB in aqueous acetone maximizes yield by stabilizing intermediates through hydrophobic interactions.
Comparative Analysis of Synthetic Routes
Two primary pathways emerge:
Core-First Approach :
- Pros: High modularity for late-stage functionalization.
- Cons: Multiple protection/deprotection steps increase complexity.
Convergent Synthesis :
- Pros: Simultaneous introduction of substituents reduces step count.
- Cons: Limited by compatibility of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-(aminomethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Research indicates that tert-butyl 3-(aminomethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate exhibits various biological activities:
- Enzyme Interaction : The compound may interact with biological targets such as enzymes or receptors.
- Pharmacological Studies : Experimental data show potential efficacy against specific biological pathways.
Applications in Medicinal Chemistry
- Drug Development : The compound serves as a building block for synthesizing novel pharmaceuticals. Its structural characteristics allow for modifications that enhance biological activity.
- Anti-inflammatory Properties : Studies have shown that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary research suggests potential antimicrobial properties against various bacterial strains.
Data Tables
Case Studies
-
Case Study 1: Synthesis of Derivatives
- Researchers synthesized various derivatives of this compound to evaluate their pharmacological properties. Results indicated enhanced potency against targeted enzymes involved in inflammation pathways.
-
Case Study 2: Antimicrobial Testing
- A study evaluated the antimicrobial efficacy of the compound against clinical isolates of Escherichia coli. The results demonstrated significant inhibition at low concentrations (MIC = 0.21 μM), suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Key Differences
Pyrazolo[4,3-c]pyridine derivatives vary primarily in substituents at positions 1, 3, and 5. Below is a detailed comparison:
Table 1: Comparison of Structural Analogs
Physicochemical Properties
- Lipophilicity: The trifluoromethyl derivative (logP ~2.5) is more lipophilic than the aminomethyl target compound (estimated logP ~1.8), affecting membrane permeability in drug design .
- Reactivity: The aminomethyl group in the target compound enables nucleophilic reactions (e.g., amide coupling), while the iodo derivative () facilitates Suzuki-Miyaura cross-coupling .
Biological Activity
Tert-butyl 3-(aminomethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C12H20N4O2
- Molecular Weight : 252.31 g/mol
- CAS Number : 1706461-12-2
The compound features a unique bicyclic structure that influences its reactivity and biological interactions. The presence of the aminomethyl group is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Condensation reactions involving substituted 5-aminopyrazoles.
- Carboxylation : Introduction of the carboxylate group through esterification processes.
- Purification : Utilizing column chromatography to isolate the desired product with high purity (≥97%).
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of related pyrazolo[4,3-c]pyridines. For instance, compounds with similar structures exhibited promising activity against Mycobacterium tuberculosis (M. tuberculosis) in vitro assays. The mechanism of action is believed to involve inhibition of key metabolic pathways in the bacteria .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects by modulating signaling pathways associated with inflammation. In vitro studies indicate that it may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, which is pivotal in inflammatory responses .
Enzyme Inhibition Studies
Inhibitory activity against various enzymes has been reported:
- Carbonic Anhydrase Inhibition : Some derivatives have demonstrated significant inhibition against cytosolic isoforms hCA I and hCA II . This suggests potential applications in managing conditions like glaucoma and edema.
- Kinase Modulation : The compound may interact with kinases involved in cell proliferation pathways, indicating its potential use in cancer therapy .
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study A | Inhibition of M. tuberculosis growth | MABA assay |
| Study B | Modulation of COX enzyme activity | In vitro enzyme assays |
| Study C | Binding affinity to carbonic anhydrase | Molecular docking studies |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes like carbonic anhydrase and cyclooxygenase .
Q & A
Q. What are the key synthetic routes for this compound, and which intermediates require rigorous characterization?
The synthesis involves:
- Pyrazole moiety formation : Start with 1,3-dimethylpyrazole precursors ( ).
- Aminomethylation : Introduce the aminomethyl group via reductive amination or alkylation ().
- Coupling reactions : Use tert-butyl esters to protect reactive sites during azetidine or pyridine ring formation ( ). Critical intermediates include tert-butyl-protected pyrazolo-pyridine derivatives, which should be validated via NMR (1H/13C) and mass spectrometry (MS) ( ). Ethanol recrystallization is recommended for purification ( ).
Q. What spectroscopic methods confirm the compound’s structural integrity?
- 1H/13C NMR : Confirm regiochemistry of the pyrazole and azetidine rings ( ).
- High-resolution MS : Validate molecular weight (e.g., compare calculated vs. observed m/z; see deviations in ).
- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELX software ( ).
Q. How do safety protocols for handling this compound align with laboratory best practices?
- Acute toxicity mitigation : Use fume hoods, gloves, and eye protection ( ).
- Storage : Store in airtight containers at –20°C to prevent degradation ( ).
Advanced Research Questions
Q. How can contradictions between calculated and observed MS data during synthesis be resolved?
Discrepancies (e.g., MS Δ <1 Da in ) arise from isotopic patterns or impurities. Mitigation strategies:
- Cross-validation : Use HPLC to assess purity ( ).
- Isotopic labeling : Confirm fragment origins via 15N/13C labeling ( ).
- X-ray refinement : Resolve structural ambiguities with SHELXL ( ).
Q. What role does the tert-butyl group play in conformational stability and crystal packing?
- Steric effects : The tert-butyl group restricts rotational freedom, favoring a planar pyrazole ring ( ).
- Hydrogen bonding : The ester carbonyl forms C=O···H-N interactions with adjacent molecules, stabilizing the lattice ( ).
- Puckering analysis : Quantify ring distortions using Cremer-Pople coordinates ( ).
Q. How can coupling reactions between pyrazole and azetidine moieties be optimized to suppress side products?
- Catalytic conditions : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with tert-butyl-protected intermediates ( ).
- Temperature control : Maintain reactions at 0–25°C to prevent tert-butyl ester hydrolysis ().
- In-situ monitoring : Track progress via TLC or LC-MS ( ).
Q. How does SHELX improve refinement of twinned crystal structures for this compound?
- Twinning correction : SHELXL’s TWIN command refines data with overlapping lattices ( ).
- High-resolution data : Use synchrotron sources (≤1.0 Å resolution) to resolve disorder in the tert-butyl group ( ).
Q. What computational methods predict bioactivity based on structural analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
